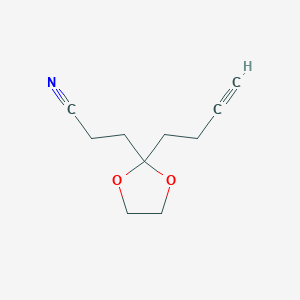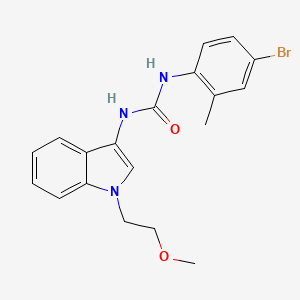![molecular formula C11H14N2 B2411226 4-[(2-Methylpropyl)amino]benzonitrile CAS No. 850570-33-1](/img/structure/B2411226.png)
4-[(2-Methylpropyl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Methylpropyl)amino]benzonitrile” is a chemical compound with the CAS Number: 850570-33-1 . It has a molecular weight of 174.25 .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C11H14N2/c1-10(2)8-14-9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis 4-[(2-Methylpropyl)amino]benzonitrile derivatives are crucial intermediates in various synthesis processes. For instance, the synthesis of certain HIV-1 reverse transcriptase inhibitors involves intermediates similar to this compound, indicating its importance in the production of antiviral drugs. The synthesis process includes steps like methylation, solvent-free reactions, and purification yielding the final product, whose structure is confirmed through nuclear magnetic resonance spectroscopy, ensuring the absence of impurities Ju Xiu-lia, 2015.
Photophysical and Electronic Properties The photophysical and electronic properties of this compound derivatives like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) have been a subject of study due to their anomalous dual fluorescence. Research indicates that these compounds exhibit a twisted intramolecular charge-transfer state and a locally excited state. The structure and dynamics of these states have been explored using methods like approximate coupled-cluster singles-and-doubles method CC2, revealing interesting properties like electronic decoupling and twisted geometries. This research contributes to our understanding of the photophysical behavior of such compounds A. Köhn & C. Hättig, 2004.
Cyanation and Derivative Synthesis this compound derivatives are also involved in the synthesis of aromatic compounds. A notable example is the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles. This process utilizes N-nitroso compounds as directing groups and demonstrates the derivative's role in the formation of complex organic structures. The synthesis process accommodates a variety of substituents, leading to moderate to good yields of the desired products J. Dong et al., 2015.
Corrosion Inhibition In the context of industrial applications, certain this compound derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) have been synthesized and evaluated as corrosion inhibitors for metals like mild steel. Their effectiveness in protecting against corrosion in acidic environments has been assessed through various methods including gravimetric analysis, potentiodynamic polarization curves, and electrochemical impedance spectroscopy. The adsorption behavior of these inhibitors follows specific isotherms, and their performance is supported by computational studies as well A. Chaouiki et al., 2018.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
4-(2-methylpropylamino)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPLOSDESAFWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2411144.png)
![N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2411145.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)
![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)



![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)
![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)


![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)